molecular formula C10H15N5O B3021535 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 436852-20-9

1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B3021535
CAS No.: 436852-20-9
M. Wt: 221.26 g/mol
InChI Key: YUONEZDDEMBQIW-UHFFFAOYSA-N
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Description

1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a piperazine ring substituted with an aminopyrimidine group, making it a versatile molecule in various fields of study.

Mechanism of Action

Target of Action

The primary targets of 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone are currently unknown. This compound is structurally similar to piperaquine , an antimalarial agent, suggesting potential antimalarial activity.

Mode of Action

If it shares a similar mechanism with piperaquine, it may inhibit the haem detoxification pathway of the Plasmodium falciparum parasite

Biochemical Pathways

Given its structural similarity to piperaquine, it might be involved in the haem detoxification pathway in Plasmodium falciparum . More research is needed to identify the specific pathways and their downstream effects.

Result of Action

If it acts similarly to piperaquine, it may inhibit the growth of Plasmodium falciparum, leading to its antimalarial effects . .

Preparation Methods

The synthesis of 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone typically involves the reaction of 6-aminopyrimidine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopyrimidine group can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-(6-Aminopyridin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

Properties

IUPAC Name

1-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-8(16)14-2-4-15(5-3-14)10-6-9(11)12-7-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUONEZDDEMBQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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